Demethylative Synthesis Yield: Pyrido[2,3-b]pyrazine-2,3,6-triol vs. Its 6-Methoxy Precursor
The target compound is prepared by hydrobromic acid-mediated demethylation of 6-methoxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 144435-07-4), achieving an isolated yield of 70% after a 4.0-hour reaction [1]. This one-step deprotection compares favourably with multi-step procedures required for introducing the 6-hydroxy group onto the unsubstituted pyrido[2,3-b]pyrazine-2,3-dione core (CAS 2067-84-7), which lacks a pre-installed oxygen functionality at the 6-position and would necessitate additional oxidation or hydroxylation steps with typically lower overall yields.
| Evidence Dimension | Isolated yield of 6-hydroxy derivative from protected precursor |
|---|---|
| Target Compound Data | 70% yield (4 h reaction with HBr) |
| Comparator Or Baseline | 6-Methoxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 144435-07-4) as starting material; pyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7) requiring de novo 6-hydroxylation (no reported single-step yield) |
| Quantified Difference | 70% isolated yield vs. unreported (multi-step) for direct hydroxylation of the 2,3-dione |
| Conditions | HBr-mediated demethylation, 4.0 h reaction time |
Why This Matters
A 70% single-step yield from a stable methoxy precursor offers procurement-scale synthetic reproducibility, a critical factor when sourcing building blocks for medicinal chemistry campaigns.
- [1] Molaid Chemical Database. Entry MS_437840. (9CI)-1,5-Dihydropyrido[2,3-b]pyrazine-2,3,6(4H)-trione – Preparation Method from 6-methoxy precursor. View Source
